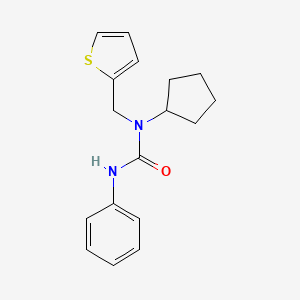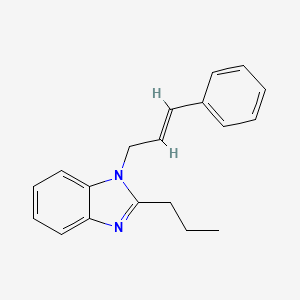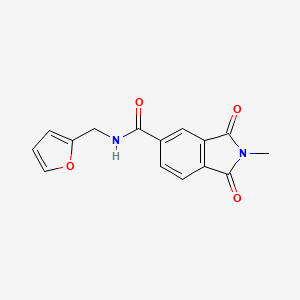
N-(2-furylmethyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-furylmethyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide" is of interest due to its chemical structure, which suggests potential for diverse chemical reactions and properties. This compound belongs to a class of chemicals that include various functional groups such as amide, isoindoline, and furylmethyl, which can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related compounds involves reactions such as the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions to produce N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides (Dyachenko, Krasnikov, & Khorik, 2008). This methodology could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Investigations into molecular structure typically involve spectroscopic techniques such as NMR and X-ray crystallography. For example, dynamic NMR and ab initio studies have been conducted on related compounds to understand the exchange between rotamers and their molecular conformations (Akhmedov, Myshakin, & Dennis Hall, 2004).
Chemical Reactions and Properties
Compounds with similar structures have shown diverse chemical reactivity. For instance, the synthesis of isoindolinones via a [4+2]-cycloaddition strategy using 5-amino-2-furylmethylamines as precursors demonstrates the potential for cycloaddition reactions (Medimagh, Marque, Prim, & Chatti, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-17-14(19)11-5-4-9(7-12(11)15(17)20)13(18)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRBMVMGRMXDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


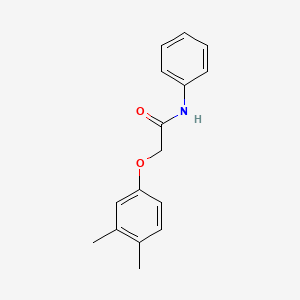
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5859385.png)
![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)
![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
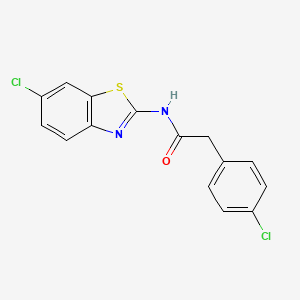
![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
